2,7-Naphthalindisulfonsäure

Übersicht

Beschreibung

Naphthalene-2,7-disulfonic acid (NDS) is an organic compound that is widely used in research laboratories for a variety of purposes. NDS is a white, crystalline solid that has a molecular weight of 228.25 g/mol and a melting point of 220°C. It is a derivative of naphthalene and is one of the most commonly used organic acids in the laboratory.

Wissenschaftliche Forschungsanwendungen

Umweltkontaminant

2,7-Naphthalindisulfonsäure ist als Umweltkontaminant eingestuft . Das bedeutet, dass es sich um eine unbedeutende oder unerwünschte Substanz handelt, die in die Umwelt gelangen kann und potenziell unerwünschte Auswirkungen haben kann.

Xenobiotikum

Diese Verbindung wird auch als Xenobiotikum betrachtet . Ein Xenobiotikum ist eine Verbindung, die für einen lebenden Organismus fremd ist. Zu den wichtigsten Xenobiotika gehören Medikamente, Karzinogene und verschiedene Verbindungen, die künstlich in die Umwelt eingebracht wurden.

Photokatalysator für die Wasserstoffproduktion

This compound wurde auf ihre photokatalytische Leistung bei der Wasserstoffentwicklung unter sichtbarer Lichteinstrahlung untersucht . Das System Polyanilin (PANI)/1,5-Naphthalindisulfonsäure (NDSA) erwies sich als thermisch stabil bis 300 °C und zeigte vielversprechende Ergebnisse für die Wasserstoffproduktion unter sichtbarem Licht.

Zwischenprodukt in der Farbstoffproduktion

Diese Verbindung dient als Zwischenprodukt bei der Herstellung von Farbstoffen . Sie wird bei der Synthese verschiedener Farbstoffe verwendet und trägt zur Farbe und Qualität des Endprodukts bei.

Zwischenprodukt in der Pigmentproduktion

In ähnlicher Weise wird this compound als Zwischenprodukt bei der Herstellung von Pigmenten verwendet . Pigmente sind Stoffe, die anderen Materialien Farbe verleihen.

Herstellung von Chelatbildnern

Diese Verbindung wird auch bei der Herstellung von Chelatbildnern verwendet . Chelatbildner sind Stoffe, die mehrere Bindungen zu einem einzigen Metallion bilden können, wodurch sie in vielen wissenschaftlichen und industriellen Anwendungen nützlich sind.

Herstellung von Sulfonsäuren und Sulfinischen Säuren

This compound wird bei der Herstellung von Sulfonsäuren und Sulfinischen Säuren verwendet . Diese Säuren werden in einer Vielzahl von Anwendungen eingesetzt, darunter Detergenzien, Farbstoffe und Pharmazeutika.

Visualisierung von Trichothecenen auf Dünnschichtchromatographie-Platten

Diese Verbindung wird verwendet, um die Visualisierung von Trichothecenen auf entwickelten Dünnschichtchromatographie (TLC)-Platten zu verbessern . Dies hilft bei der Identifizierung und Analyse dieser Verbindungen in einer Mischung.

Wirkmechanismus

Target of Action

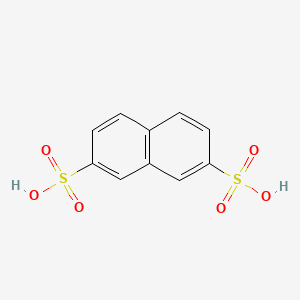

Naphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid where the sulfo groups are attached to positions 2 and 7 of the naphthalene ring . It is considered a xenobiotic, a compound foreign to a living organism . It is also classified as an environmental contaminant, indicating that it can have undesired effects when introduced into the environment .

Mode of Action

It is known that sulfonation by oleum gives the 1,3,6-trisulfonic acid, and nitration gives 1-nitronaphthalene-3,6-disulfonic acid . In sulfuric acid solution, the disodium salt of naphthalene-2,7-disulfonic acid undergoes an unusual reaction at the 4-position with 4,40-bis-(dimethylamino)benzhydrol .

Biochemical Pathways

It is known that the compound can be involved in various reactions and pathways, including the degradation of naphthalene and substituted naphthalenes .

Pharmacokinetics

It is known that the compound has a melting point of 199°c and a boiling point of 40053°C (rough estimate) .

Result of Action

Action Environment

It is known that the compound is considered an environmental contaminant , indicating that it can have undesired effects when introduced into the environment.

Safety and Hazards

Naphthalene-2,7-disulfonic acid causes serious eye irritation, may cause respiratory irritation, and causes skin irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Naphthalene-2,7-disulfonic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, often acting as a substrate or inhibitor. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The nature of these interactions typically involves the binding of naphthalene-2,7-disulfonic acid to the active site of the enzyme, thereby influencing its activity .

Cellular Effects

Naphthalene-2,7-disulfonic acid affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to naphthalene-2,7-disulfonic acid can lead to changes in the expression of genes involved in detoxification processes, such as those encoding for cytochrome P450 enzymes. Additionally, it can disrupt cellular metabolism by interfering with the normal function of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of naphthalene-2,7-disulfonic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, naphthalene-2,7-disulfonic acid can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of naphthalene-2,7-disulfonic acid can change over time. The compound’s stability and degradation are important factors to consider. Over time, naphthalene-2,7-disulfonic acid may degrade into other compounds, which can have different effects on cellular function. Long-term exposure to naphthalene-2,7-disulfonic acid in in vitro or in vivo studies has shown that it can lead to persistent changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of naphthalene-2,7-disulfonic acid vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. High doses of naphthalene-2,7-disulfonic acid can lead to toxic effects such as liver and kidney damage, as well as disruptions in metabolic processes .

Metabolic Pathways

Naphthalene-2,7-disulfonic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism. The compound can be metabolized into various intermediates, which can further interact with other metabolic enzymes. These interactions can affect metabolic flux and the levels of different metabolites within the cell .

Transport and Distribution

Within cells and tissues, naphthalene-2,7-disulfonic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of naphthalene-2,7-disulfonic acid within specific tissues can influence its overall activity and effects. For example, its accumulation in the liver can lead to significant hepatic effects .

Subcellular Localization

The subcellular localization of naphthalene-2,7-disulfonic acid can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, its localization within the endoplasmic reticulum can influence its interactions with cytochrome P450 enzymes, thereby affecting its metabolic activity .

Eigenschaften

IUPAC Name |

naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILFVXYKHXVYAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059054 | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92-41-1 | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene-2,7-disulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01HGS7J21J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

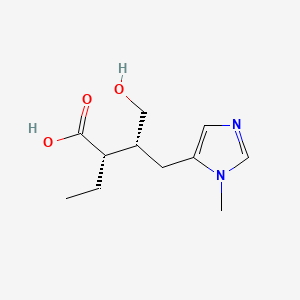

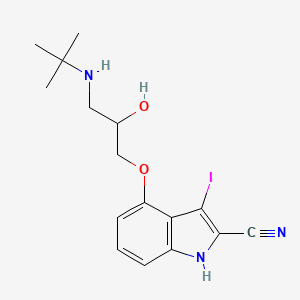

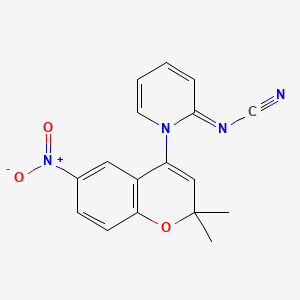

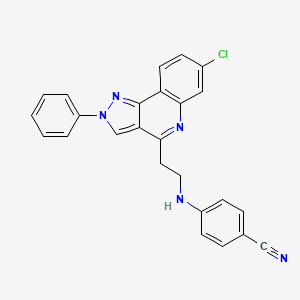

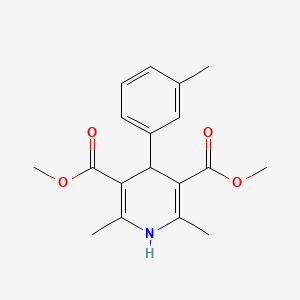

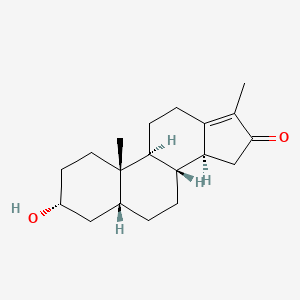

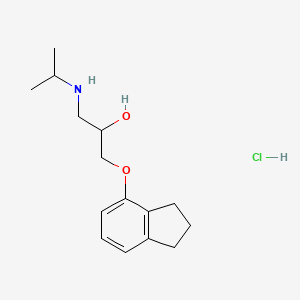

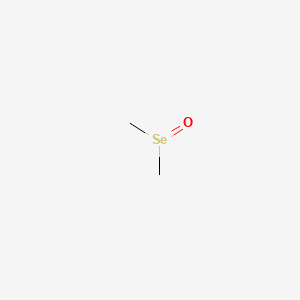

Feasible Synthetic Routes

Q & A

Q1: What are the typical applications of Naphthalene-2,7-disulfonic acid in material science?

A1: Naphthalene-2,7-disulfonic acid serves as a key building block for various materials. For instance, it's used in the synthesis of proton exchange membranes for fuel cells []. These membranes, composed of sulfonated polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene (sPSEBPS), sulfonated poly ether sulfone (SPES), and hexagonal boron nitride (hBN), utilize the properties of Naphthalene-2,7-disulfonic acid derivatives to facilitate proton conduction. Additionally, it acts as a dopant during the synthesis of polypyrrole micro/nanotubes [], influencing their morphology and properties.

Q2: Can Naphthalene-2,7-disulfonic acid be used to detect metal ions?

A2: Yes, derivatives of Naphthalene-2,7-disulfonic acid exhibit potential in metal ion detection. A polystyrene-divinylbenzene chelating resin functionalized with 4,5-dihydroxy-naphthalene-2,7-disulfonic acid (chromotropic acid) has been shown to effectively separate and preconcentrate Cr(VI) ions from solutions containing various metal ions []. This selectivity makes it valuable for applications such as analyzing metal content in industrial wastewater or environmental samples.

Q3: Is there any research on using Naphthalene-2,7-disulfonic acid derivatives in textile applications?

A3: Yes, a derivative of Naphthalene-2,7-disulfonic acid, specifically (E)-4-hydroxy-5-((4-((2-sulfophenyl)amino)-1,3,5-triazin2-yl)amino)-3-((2-sulfophenyl)diazenyl)naphthalene-2,7-disulfonic acid, has been studied as a fiber-reactive dye for polyester/cotton fabrics []. Researchers explored its application in both dyeing and printing processes, examining the impact of factors like pH, temperature, and dye concentration on the final color strength and fastness properties of the treated fabrics.

Q4: How does the structure of Naphthalene-2,7-disulfonic acid relate to its applications?

A4: The structure of Naphthalene-2,7-disulfonic acid, featuring a naphthalene ring with two sulfonic acid groups, contributes to its diverse applications. The sulfonic acid groups provide water solubility and can readily form complexes with metal ions [], making it suitable for separation and sensing applications. Additionally, these groups can be further modified to create derivatives with tailored properties, such as the fiber-reactive dye mentioned earlier [].

Q5: Has there been any research exploring the isomerization of Naphthalene-2,7-disulfonic acid?

A5: Yes, there has been research investigating the conversion of Naphthalene-2,7-disulfonic acid to its isomer, Naphthalene-2,6-disulfonic acid, in the presence of sulfuric acid []. This type of isomerization study is crucial for understanding the reactivity and stability of Naphthalene-2,7-disulfonic acid under different conditions and can guide the optimization of processes involving this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-chloro-6-[(3-iodophenyl)methylamino]-9-purinyl]-3,4-dihydroxy-N-methyl-2-oxolanecarboxamide](/img/structure/B1214646.png)

![N-(6-Oxo-6H-dibenzo[b,d]pyran-3-yl)-2,2,2-trifluoroacetamide](/img/structure/B1214648.png)